Bienvenue dans la boutique en ligne BenchChem!

6-Deoxy-6-fluoro-D-glucose

Glucose Transport Insulin Signaling Adipocyte Biology

6-Deoxy-6-fluoro-D-glucose (6-FDG) uniquely offers pure glucose transport quantification: it resists hexokinase phosphorylation while retaining GLUT1/GLUT4 affinity and insulin responsiveness. Unlike 2-FDG or 3-OMG, only 6-FDG combines transport selectivity, 18F-labeling capability, and non-trapping kinetics for deconvolving transport vs. phosphorylation rates. It is the mandatory reference standard for [18F]6FDG PET radiopharmaceutical QC and IND filings. Bulk and custom packaging available for diabetes, cancer metabolism, and drug discovery programs.

Molecular Formula C₆H₁₁FO₅
Molecular Weight 182.15 g/mol
CAS No. 4536-08-7
Cat. No. B016578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-6-fluoro-D-glucose
CAS4536-08-7
Synonyms6-Deoxy-6-fluoroglucose;  D-Glucose 6-fluorohydrin; 
Molecular FormulaC₆H₁₁FO₅
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)F
InChIInChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1
InChIKeyLFIUMOHGAWHPEA-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-6-fluoro-D-glucose (CAS 4536-08-7): Procurement-Grade Fluorinated Glucose Analog for Glucose Transport Quantification


6-Deoxy-6-fluoro-D-glucose (6-FDG, CAS 4536-08-7) is a synthetic fluorinated glucose analog wherein the C6 hydroxyl group of D-glucose is replaced by a fluorine atom [1]. With a molecular weight of 182.15 g/mol, this modification eliminates its capacity for hexokinase-mediated phosphorylation while preserving recognition and transport by facilitative glucose transporters (GLUTs), particularly GLUT1 and GLUT4 [2]. This unique biochemical property enables the compound to serve as a dedicated tracer for the glucose transport step, distinct from metabolism-trapped analogs such as 2-deoxy-2-fluoro-D-glucose (FDG) [3]. The compound is commercially available as a reference standard and as a precursor for radiosynthesis of the PET imaging agent [18F]6FDG .

Why 6-Deoxy-6-fluoro-D-glucose (6-FDG) Cannot Be Replaced by 2-FDG or 3-OMG in Glucose Transport Studies


Generic substitution of 6-FDG with 2-deoxy-2-fluoro-D-glucose (2-FDG) or 3-O-methyl-D-glucose (3-OMG) introduces confounding biochemical variables that invalidate pure transport measurements. 2-FDG undergoes intracellular phosphorylation by hexokinase and subsequent metabolic trapping, measuring the sum of transport and phosphorylation rather than transport alone [1]. 3-OMG, while non-phosphorylated, lacks the fluorine-18 labeling capability essential for PET imaging and exhibits different transporter affinities and tissue distributions [2]. 6-FDG uniquely combines three essential properties: (1) GLUT-mediated transport with insulin responsiveness, (2) complete resistance to hexokinase phosphorylation, and (3) compatibility with 18F radiolabeling for quantitative PET imaging [3]. These properties are interdependent; any substitution disrupts the experimental validity of transport rate quantification.

Quantitative Evidence for 6-Deoxy-6-fluoro-D-glucose Differentiation: Head-to-Head Performance Against Comparator Analogs


Insulin-Stimulated Glucose Transport: 6-FDG vs. 2-FDG and 3-OMG in 3T3-L1 Adipocytes

In 3T3-L1 adipocytes, insulin stimulated 6-FDG uptake by 1.6-fold compared to basal conditions. This insulin responsiveness was comparable to that observed with 3-O-methyl-D-glucose (3-OMG), the gold-standard non-phosphorylated transport tracer, but contrasts sharply with 2-FDG, whose uptake is confounded by intracellular phosphorylation and metabolic trapping [1]. In Clone 9 cells, sodium azide (a metabolic inhibitor) stimulated 6-FDG uptake by 3.7-fold, a response similar to 3-OMG and consistent with transport upregulation independent of phosphorylation [1]. Cytochalasin B, a GLUT inhibitor, completely blocked 6-FDG uptake, confirming transporter-mediated entry [1].

Glucose Transport Insulin Signaling Adipocyte Biology

Tumor Uptake Kinetics: [18F]6FDG vs. [18F]2FDG in EMT6 Murine Breast Cancer Model

In a multitracer PET imaging study of EMT6 murine breast cancer tumors, [18F]6FDG reached maximum tumor uptake at 20 minutes post-injection and showed no further accumulation over time. In contrast, [18F]2FDG uptake was continuously increasing due to intracellular metabolic trapping via phosphorylation by hexokinase II [1]. This differential kinetic profile demonstrates that [18F]6FDG reflects equilibrium transport, whereas [18F]2FDG measures cumulative trapping [1]. The study also quantified GLUT1 mRNA expression in EMT6 tumors as 50-fold higher than in muscle tissue, confirming the relevance of GLUT1-mediated transport [1].

PET Imaging Breast Cancer Tumor Metabolism

Radiochemical Synthesis Yield and Purity: [18F]6FDG Production Benchmarking

Under optimized one-pot radiosynthesis conditions, [18F]6FDG is produced in 71 ± 12% decay-corrected yield (based upon [18F]fluoride) with a radiochemical purity of ≥96% [1]. The total radiosynthesis time is 60–70 minutes after end of bombardment (EOB) [1]. An alternative one-pot synthesis method achieved a radiochemical yield of 70% ± 5% (decay corrected, n=5) with radiochemical purity >95% in 35 minutes [2]. These yields are comparable to those reported for clinical [18F]2FDG production (typically 60–70%), indicating that [18F]6FDG can be reliably produced at clinically relevant scales without yield penalties [3].

Radiosynthesis Radiopharmacy PET Tracer Production

In Vivo Metabolic Stability: [18F]6FDG vs. [18F]2FDG Metabolite Profile

Biodistribution and metabolite analysis in rats at 1 hour post-injection revealed that the vast majority of radioactivity in liver, brain, heart, skeletal muscle, and blood was present as intact 6FDG [1]. At 6 and 24 hours, only minor amounts of 6-fluoro-6-deoxy-D-sorbitol and possibly 6-fluoro-6-deoxy-D-gluconic acid were detected [1]. In contrast, [18F]2FDG is rapidly phosphorylated to [18F]FDG-6-phosphate, which accumulates intracellularly and cannot be distinguished from parent tracer by PET imaging [2]. In PET imaging studies, [18F]6FDG showed no urinary bladder excretion unless phlorizin (an active renal transport inhibitor) was co-administered, whereas [18F]2FDG exhibited substantial bladder excretion [3].

Metabolite Analysis PET Tracer Validation Biodistribution

Hyperglycemia Response: [18F]6FDG Superiority Over [18F]2FDG for Skeletal Muscle Glucose Transport Quantification

In a physiologically based pharmacokinetic modeling study using PET data, [18F]6FDG was demonstrated to be superior to [18F]2FDG for evaluating the effect of hyperglycemia on glucose metabolism in skeletal muscle [1]. This superiority was based on differences in time-activity curve (TAC) shapes: [18F]6FDG TACs reflect pure transport kinetics reaching equilibrium, whereas [18F]2FDG TACs are confounded by the continuous accumulation of phosphorylated tracer [1]. The model enabled detection of glucose-induced increases in glucose transport, a capability essential for studying insulin resistance and diabetes progression where hyperglycemia alters transport dynamics [1].

Hyperglycemia Skeletal Muscle Kinetic Modeling

Radiation Dosimetry: 6-[18F]FDG Effective Dose is 30% Lower Than 2-[18F]FDG

Human radiation dosimetry predictions based on preclinical biodistribution data indicate that the effective dose from 6-[18F]FDG is 0.013 mSv/MBq (0.046 rem/mCi), which is approximately 30% lower than that from 2-[18F]FDG [1]. This reduction is attributed to the lack of intracellular trapping and the more rapid equilibration and clearance of 6-[18F]FDG compared to the trapped 2-[18F]FDG-6-phosphate [1]. The lower dosimetry profile may facilitate repeated imaging studies and reduce cumulative radiation exposure in longitudinal research protocols [1].

Radiation Dosimetry Clinical Translation Patient Safety

Procurement-Validated Application Scenarios for 6-Deoxy-6-fluoro-D-glucose


Quantitative PET Imaging of Glucose Transport in Diabetes and Insulin Resistance Research

6-FDG (as [18F]6FDG) enables non-invasive, in vivo quantification of glucose transport rates in skeletal muscle, heart, and brain. Unlike 2-FDG, its non-phosphorylated nature allows pure transport measurement without confounding by intracellular trapping. This is critical for studying insulin resistance, where transport defects precede hyperglycemia [1]. Sequential injection of [18F]6FDG and [18F]2FDG permits mathematical deconvolution of transport and phosphorylation rates, a capability not possible with either tracer alone [2].

Tumor Glucose Transport Imaging in Cancers with Low GLUT1 Expression

In cancers where GLUT1 expression is insufficient for robust 2-FDG uptake (e.g., up to 50% of breast cancer patients), 6-FDG provides an alternative tracer that reports on glucose transport rather than phosphorylation [1]. Its rapid equilibration and lack of trapping enable assessment of GLUT1/GLUT4-mediated transport in tumors, potentially identifying transport-limited metabolic phenotypes missed by 2-FDG PET [2].

Radiosynthesis Reference Standard and Precursor Procurement

Non-radioactive 6-deoxy-6-fluoro-D-glucose (CAS 4536-08-7) serves as the essential reference standard for quality control, HPLC method development, and identity confirmation of [18F]6FDG radiopharmaceutical batches [1]. Procurement of the reference standard is mandatory for compliance with pharmacopoeial specifications and regulatory filings for Investigational New Drug (IND) applications [1].

In Vitro GLUT1/GLUT4 Transporter Pharmacology and Drug Screening

6-FDG is used as a non-phosphorylated substrate in cell-based glucose uptake assays to screen compounds that modulate GLUT1 or GLUT4 activity. Its insulin responsiveness (1.6-fold stimulation in 3T3-L1 adipocytes) and cytochalasin B sensitivity validate its use for identifying transport-specific inhibitors or activators without downstream metabolic interference [1]. This application supports diabetes drug discovery and cancer metabolism research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Deoxy-6-fluoro-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.